molecular formula C13H20O B2752250 2-(Adamantan-1-yl)-2-methyloxirane CAS No. 118790-49-1

2-(Adamantan-1-yl)-2-methyloxirane

Cat. No. B2752250
CAS RN: 118790-49-1
M. Wt: 192.302
InChI Key: RDBCWTRCHMASHZ-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-2-methyloxirane is a compound that belongs to the class of functionally substituted oxiranes . It is synthesized by the epoxidation of unsaturated compounds of the adamantane series . Adamantane derivatives are commercially important and have diverse biological properties . They are used in the treatment of neurological conditions and type-2 diabetes, and also exhibit anti-viral abilities .


Synthesis Analysis

The synthesis of 2-(Adamantan-1-yl)-2-methyloxirane involves the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid . This reaction proceeds regioselectively, forming the corresponding 2-adamantyl-5-aryl-2H-tetrazoles .


Molecular Structure Analysis

The molecular structure of 2-(Adamantan-1-yl)-2-methyloxirane is determined by NMR spectroscopy, mass spectrometry, and X-ray analysis . The compound is built up from an adamantane unit and a halogenophenyl ring in position 5 on the central 1,3,4-oxadiazole unit .


Chemical Reactions Analysis

Adamantyl-substituted epibromohydrins, which are functionally substituted oxiranes, react with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products . For example, 2-(Adamantan-1-yl)-3-hydroxypropanoic acid is obtained by the reaction of 2-(adamantan-1-yl)-2-(bromomethyl)oxirane with 98% nitric acid .

Future Directions

The future directions for the study of 2-(Adamantan-1-yl)-2-methyloxirane could involve further exploration of its biological activities, given the known antiviral properties of adamantane derivatives . Additionally, the synthetic potential of functionally substituted oxiranes could be significantly extended by introducing a conformationally rigid adamantane fragment together with various functional groups into the three-membered heterocycle .

properties

IUPAC Name

2-(1-adamantyl)-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-12(8-14-12)13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBCWTRCHMASHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Adamantan-1-yl)-2-methyloxirane

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